1-Isobutyl-1H-benzimidazole-2-sulfonic acid
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Overview
Description
1-Isobutyl-1H-benzimidazole-2-sulfonic acid is a chemical compound with the molecular formula C11H14N2O3S and a molecular weight of 254.31 g/mol . This compound is part of the benzimidazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-Isobutyl-1H-benzimidazole-2-sulfonic acid typically involves the reaction of benzimidazole derivatives with isobutyl groups and sulfonic acid. The specific synthetic routes and reaction conditions can vary, but a common method involves the use of benzimidazole as a starting material, which is then reacted with isobutyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then sulfonated using sulfur trioxide or chlorosulfonic acid .
Chemical Reactions Analysis
1-Isobutyl-1H-benzimidazole-2-sulfonic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce various reduced forms of the benzimidazole ring .
Scientific Research Applications
1-Isobutyl-1H-benzimidazole-2-sulfonic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Isobutyl-1H-benzimidazole-2-sulfonic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
1-Isobutyl-1H-benzimidazole-2-sulfonic acid can be compared with other benzimidazole derivatives, such as:
1-Methyl-1H-benzimidazole-2-sulfonic acid: Similar in structure but with a methyl group instead of an isobutyl group, leading to different chemical and biological properties.
1-Ethyl-1H-benzimidazole-2-sulfonic acid:
1-Propyl-1H-benzimidazole-2-sulfonic acid: The presence of a propyl group can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific isobutyl group, which can impart distinct chemical and biological properties compared to other benzimidazole derivatives .
Properties
IUPAC Name |
1-(2-methylpropyl)benzimidazole-2-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-8(2)7-13-10-6-4-3-5-9(10)12-11(13)17(14,15)16/h3-6,8H,7H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXCIDOKZMLZAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801618 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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